

A Technical Guide to the Spectral Data of 2-Methyltetrahydrofuran-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-one

Cat. No.: B1294639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-one (CAS No. 3188-00-9), also known as coffee furanone, is a heterocyclic ketone compound.^[1] It is a colorless to slightly yellow liquid with a characteristic sweet, caramel-like aroma reminiscent of rum and bread.^{[1][2]} This compound is found naturally in a variety of foods and beverages, including coffee, beer, bread, and tomatoes, and is utilized as a flavoring agent in the food and tobacco industries.^{[2][3]} Its molecular formula is C₅H₈O₂ and it has a molecular weight of 100.12 g/mol .^{[1][3]} This guide provides a comprehensive overview of the spectral data for **2-Methyltetrahydrofuran-3-one**, along with the experimental protocols for data acquisition and synthesis.

Spectral Data Summary

The following tables summarize the key spectral data for **2-Methyltetrahydrofuran-3-one**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Data not available in search results

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Description of Vibration
Data not available in search results	C=O (Ketone) stretch
Data not available in search results	C-H (Alkyl) stretch
Data not available in search results	C-O (Ether) stretch

Table 4: Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
100	Data not available in search results	$[\text{M}]^+$ (Molecular Ion)
Data not available in search results	Data not available in search results	Fragment Ions

Experimental Protocols

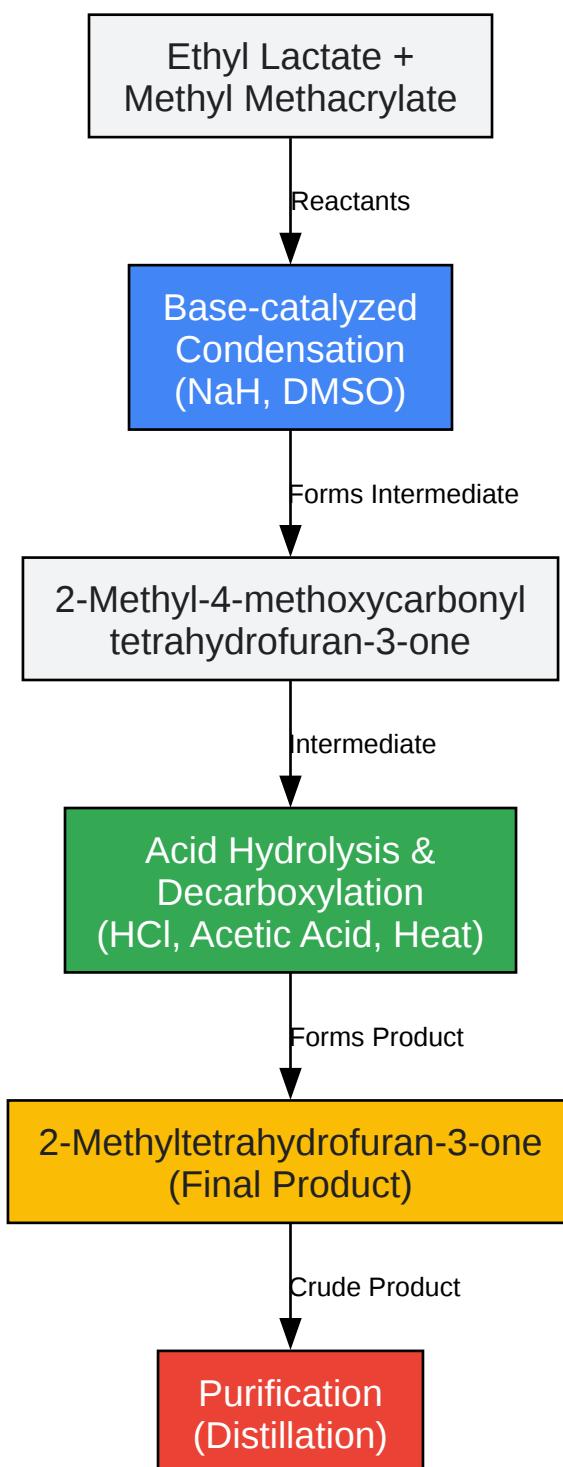
2.1. Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectral data for **2-Methyltetrahydrofuran-3-one**, based on standard laboratory techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small quantity of **2-Methyltetrahydrofuran-3-one** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^[4]

- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[4]
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

- Infrared (IR) Spectroscopy:
 - Sample Preparation: A drop of neat **2-Methyltetrahydrofuran-3-one** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. [4]
 - Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities.
 - Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4]
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, plotting relative intensity versus m/z .


2.2. Synthesis Protocol

A common method for synthesizing **2-Methyltetrahydrofuran-3-one** involves a Dieckmann-like condensation followed by hydrolysis and decarboxylation.[2]

- Formation of the Enolate: In a three-necked flask under a nitrogen atmosphere, sodium hydride (4.8g, 0.2 mol) is suspended in 200ml of 1,2-dioxolane.[2] Ethyl lactate (25.0g, 0.21 mol) is added slowly with vigorous stirring at room temperature until hydrogen gas evolution ceases.[2]
- Condensation: The reaction mixture is cooled in an ice bath. A solution of methyl methacrylate (21.0g, 0.24 mol) in 30ml of dimethyl sulfoxide (DMSO) is added.[2] The mixture is stirred for 15 minutes, then the ice bath is removed, and stirring continues at room temperature for 2 hours.[2] This forms the intermediate 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
- Workup and Isolation of Intermediate: The reaction mixture is poured into a cold 5% sulfuric acid solution and extracted with petroleum ether.[2] The organic layer is washed with a saturated saline solution until neutral, dried with anhydrous sodium sulfate, and the solvent is removed.[2] The intermediate is purified by vacuum distillation.[2]
- Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.[2]
- Final Workup and Purification: After cooling, the solution is neutralized with sodium hydroxide and extracted with ethyl acetate.[2] The organic layer is dried with anhydrous sodium sulfate, the solvent is evaporated, and the final product, **2-Methyltetrahydrofuran-3-one**, is obtained by distillation, collecting the fraction at 138-140°C.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Methyltetrahydrofuran-3-one**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methyltetrahydrofuran-3-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coffee furanone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 2-Methyltetrahydrofuran-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294639#2-methyltetrahydrofuran-3-one-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com